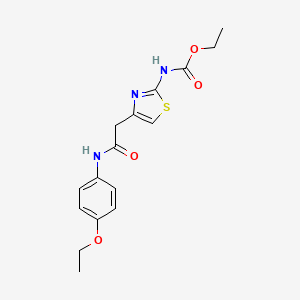

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about seems to be a derivative of 2-aminothiazole. 2-Aminothiazole derivatives have been studied for their pharmacological activities . They have been found to have potential as antimicrobial and antiproliferative agents .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve reactions with other compounds. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Metabolic Pathways and Antimitotic Properties

Research into the metabolism and biological activity of related compounds has led to insights into their potential as antimitotic agents. For instance, studies on ethyl carbamate derivatives have identified metabolites with significant biological activity, highlighting the potential for these compounds in developing antimitotic therapies. The metabolic pathways involve the hydroxylation and subsequent methylation of the parent compound, producing active metabolites with distinct biological effects. The chiral isomers of these compounds have shown varying degrees of potency in biological systems, with the S-isomer typically being more potent than the R-isomer. This difference in activity underscores the importance of stereochemistry in the biological functions of these molecules, suggesting a path for the design of more effective antimitotic agents (C. Temple & G. Rener, 1992).

Synthetic Transformations and Derivative Formation

Further research has explored the synthetic transformations of ethyl carbamate derivatives, leading to the creation of novel compounds with potential biological applications. One study detailed the conversion of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of ethyl carbamate derivatives as precursors in synthetic organic chemistry. These transformations not only expand the chemical space of related compounds but also provide new avenues for the exploration of their biological activities (A. Albreht et al., 2009).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant properties of thiazole compounds, including ethyl carbamate derivatives, have been investigated, revealing their potential in treating infectious diseases and mitigating oxidative stress. For example, new thiazolo[5,4-d]pyrimidines with ethyl carbamate components have demonstrated molluscicidal properties, indicating their usefulness in combating schistosomiasis by targeting the intermediate host snails. Such research highlights the broader applicability of these compounds beyond their antimitotic activity, including their potential roles in antimicrobial and antioxidant therapies (K. El-bayouki & W. Basyouni, 1988).

Future Directions

properties

IUPAC Name |

ethyl N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-22-13-7-5-11(6-8-13)17-14(20)9-12-10-24-15(18-12)19-16(21)23-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCXLUPKIRVDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)acetohydrazide](/img/structure/B2646950.png)

![2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid](/img/structure/B2646951.png)

![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2646954.png)

![(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one](/img/structure/B2646955.png)

![2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2646961.png)

![Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride](/img/structure/B2646963.png)

![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)

![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)